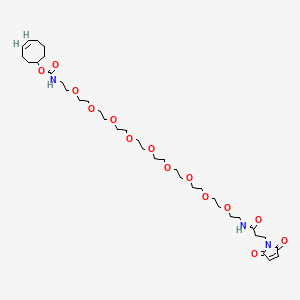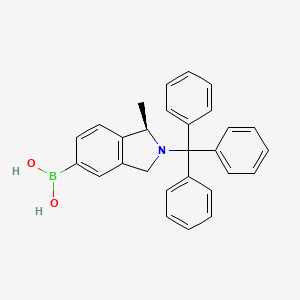![molecular formula C13H11IN4O2S B11831689 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)
5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: is a synthetic organic compound with the molecular formula C13H11IN4O2S. It is characterized by the presence of an iodine atom at the 5th position and a tosyl group at the 7th position on the pyrrolo[2,3-d]pyrimidine ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often involve the use of iodine or iodinating agents and tosyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less documented.
Coupling Reactions: The tosyl group can facilitate coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: Catalysts like palladium or copper may be employed in the presence of ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrrolo[2,3-d]pyrimidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown potential in biological and medicinal research. It is investigated for its activity against certain diseases, including tuberculosis, due to its ability to inhibit specific enzymes or pathways in pathogenic organisms .
Industry: In the industrial sector, this compound may be used in the development of pharmaceuticals and agrochemicals. Its ability to undergo various chemical modifications makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Mechanism of Action
The mechanism of action of 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in nucleotide synthesis or DNA replication, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar core structure but differs in the substituents, affecting its reactivity and biological activity.
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another derivative with modifications at different positions, showing varied biological activities.
Uniqueness: 5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the presence of both iodine and tosyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for targeted synthesis and biological studies .
Properties
Molecular Formula |
C13H11IN4O2S |
|---|---|
Molecular Weight |
414.22 g/mol |
IUPAC Name |
5-iodo-7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H11IN4O2S/c1-8-2-4-9(5-3-8)21(19,20)18-6-10(14)11-12(15)16-7-17-13(11)18/h2-7H,1H3,(H2,15,16,17) |
InChI Key |
CFNHEIMHJGOTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(N=CN=C32)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


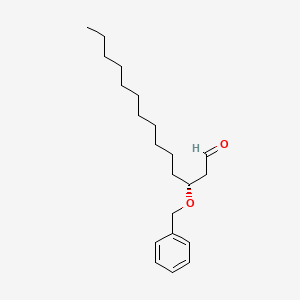
![[(3aR,4R,6R,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B11831628.png)

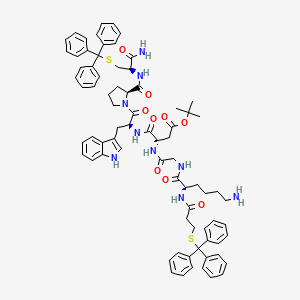

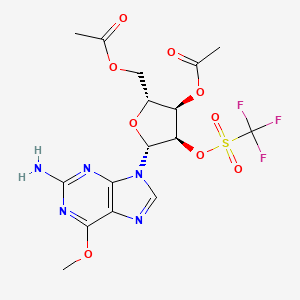

![(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B11831662.png)
